molecular formula C13H21F2NO2 B13030002 tert-butyl(7R,8S)-7,8-difluoro-2-azaspiro[4.4]nonane-2-carboxylate

tert-butyl(7R,8S)-7,8-difluoro-2-azaspiro[4.4]nonane-2-carboxylate

Cat. No.: B13030002
M. Wt: 261.31 g/mol
InChI Key: YLXFGWOMZDBGAW-HWYHXSKPSA-N
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Description

tert-butyl(7R,8S)-7,8-difluoro-2-azaspiro[4.4]nonane-2-carboxylate is a fluorinated spirocyclic compound featuring a bicyclic spiro[4.4]nonane core. The molecule contains two fluorine atoms at positions 7 and 8, with defined stereochemistry (R and S configurations), and a tert-butyl carboxylate group at the 2-aza position.

Properties

Molecular Formula

C13H21F2NO2

Molecular Weight

261.31 g/mol

IUPAC Name

tert-butyl (7S,8R)-7,8-difluoro-2-azaspiro[4.4]nonane-2-carboxylate

InChI

InChI=1S/C13H21F2NO2/c1-12(2,3)18-11(17)16-5-4-13(8-16)6-9(14)10(15)7-13/h9-10H,4-8H2,1-3H3/t9-,10+,13?

InChI Key

YLXFGWOMZDBGAW-HWYHXSKPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C[C@H]([C@H](C2)F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(C(C2)F)F

Origin of Product

United States

Preparation Methods

Core Spirocyclic Scaffold Construction

  • The azaspiro[4.4]nonane scaffold is typically constructed via cyclization reactions involving diamine precursors and appropriate bifunctional electrophiles or via ring-closing reactions on linear precursors containing nitrogen atoms.
  • For example, tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate is synthesized by cyclization of diamine intermediates followed by protection of the carboxylic acid as a tert-butyl ester.

Introduction of tert-Butyl Ester Group

  • The tert-butyl ester functionality is commonly introduced by esterification of the corresponding carboxylic acid using tert-butyl alcohol in the presence of acid catalysts or via the use of tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc2O) for protection of amine/carboxyl groups.
  • Boc protection is a standard approach to protect amines or carboxylic acids during multi-step synthesis to improve stability and facilitate purification.

Preparation of Fluorinated Azaspiro Compounds

Fluorination Techniques

  • The introduction of fluorine atoms at specific stereocenters (7R,8S positions) in the azaspiro scaffold is typically achieved by selective fluorination methods such as:
    • Electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
    • Nucleophilic fluorination by displacement of suitable leaving groups (e.g., tosylates or mesylates) with fluoride sources.
    • Diastereoselective fluorination via chiral auxiliaries or catalysts to achieve the desired (7R,8S) stereochemistry.

Stereochemical Control

  • The stereochemical outcome is controlled by substrate conformation and choice of fluorinating reagent.
  • Enzymatic or catalytic asymmetric fluorination has been reported in literature to achieve high enantiomeric excess in related systems.
  • Protecting groups such as tert-butyl esters help maintain stereochemical integrity during fluorination steps.

Representative Synthetic Route (Hypothetical Based on Related Compounds)

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Formation of azaspiro scaffold Cyclization of diamine precursor with aldehyde or ketone 60-75 Typical for 2,7-diazaspiro[4.4]nonane cores
2 Protection of carboxyl group Boc2O, base (e.g., triethylamine), solvent (DCM) 80-90 tert-Butyl ester formation
3 Introduction of fluorine Electrophilic fluorination (e.g., NFSI) or nucleophilic displacement with fluoride salts 50-70 Diastereoselective control critical
4 Purification Flash chromatography (silica gel) - Gradient elution with MeOH/DCM mixtures

Detailed Research Findings and Data

Example from Related Compound Synthesis

  • A synthesis of tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hydrochloride involved reaction with sodium acetate and benzimidazole-2-carboxaldehyde in methanol at 0°C, followed by reductive amination with sodium cyanoborohydride, yielding 55% of intermediate product after chromatography.
  • This method highlights the use of reductive amination for scaffold elaboration and tert-butyl ester protection.

Fluorination Considerations

  • Fluorine incorporation at the 7 and 8 positions in azaspiro compounds requires careful choice of fluorinating agents to avoid racemization or decomposition.
  • Literature suggests that asymmetric fluorination with chiral catalysts or enzymatic methods can achieve high stereoselectivity and yield, though specific data on the (7R,8S)-7,8-difluoro derivative is scarce.

Summary Table of Preparation Methods

Preparation Aspect Method/Condition Outcome/Notes
Scaffold formation Cyclization of diamines with aldehydes/ketones Forms azaspiro[4.4]nonane core (60-75% yield)
tert-Butyl ester protection Boc2O, base, DCM Efficient tert-butyl ester formation (80-90%)
Fluorination Electrophilic (NFSI, Selectfluor) or nucleophilic fluoride Diastereoselective fluorination (50-70% yield)
Purification Flash chromatography Isolates pure compound
Stereochemical control Use of chiral catalysts/enzymes Achieves (7R,8S) configuration

Chemical Reactions Analysis

tert-Butyl(7R,8S)-7,8-difluoro-2-azaspiro[4.4]nonane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.

Scientific Research Applications

tert-Butyl(7R,8S)-7,8-difluoro-2-azaspiro[4.4]nonane-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of tert-butyl(7R,8S)-7,8-difluoro-2-azaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the structure enhance its binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Functional Group Differences

The compound is compared to structurally analogous spirocyclic derivatives, focusing on substituents, ring size, and stereochemistry. Key examples include:

Compound Key Features Impact on Properties
tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS 1194376-44-7) Ketone at position 6; two nitrogen atoms in the spiro ring Increased polarity; potential for hydrogen bonding and keto-enol tautomerism.
tert-butyl (S)-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS 2306252-57-1) Single stereocenter (S); dual nitrogen atoms Enhanced chiral recognition; reduced lipophilicity compared to fluorinated analogs.
tert-butyl (R)-6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS 1956435-89-4) Trifluoromethyl group; spiro[3.5] ring system Increased steric bulk and electron-withdrawing effects; altered ring strain.
tert-butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate (CAS 1341037-08-8) Amino group at position 7 Higher basicity and hydrogen-bonding capacity; potential for derivatization.
tert-butyl 2-azaspiro[4.4]non-7-ene-2-carboxylate (CAS 1638761-14-4) Unsaturated double bond at position 7 Planar conformation; potential for π-π interactions or Michael addition reactivity.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: Fluorine atoms in the target compound increase lipophilicity (logP ~2.5–3.0) compared to hydroxyl- or amino-substituted analogs (logP ~1.5–2.0) .
  • Metabolic Stability: Fluorination at positions 7 and 8 reduces oxidative metabolism, as seen in PET radiotracer analogs (e.g., : 70% stability in liver microsomes vs. 50% for non-fluorinated analogs) .
  • Solubility: The tert-butyl carboxylate group enhances aqueous solubility (≈50–100 µM in PBS) relative to non-carboxylated spirocycles (<10 µM) .

Biological Activity

tert-butyl(7R,8S)-7,8-difluoro-2-azaspiro[4.4]nonane-2-carboxylate (CAS Number: 1638760-15-2) is a synthetic compound that has garnered attention due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₂₁F₂NO₂
  • Molecular Weight : 261.31 g/mol
  • Structure : The compound features a spirocyclic structure which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The difluorinated structure enhances lipophilicity and may influence receptor binding affinities.

Potential Targets:

  • Glycosidase Inhibition : Compounds with similar structures have shown inhibitory effects on glycosidases, which are crucial in various metabolic pathways.
  • Antimicrobial Activity : Certain azaspiro compounds have demonstrated antibacterial and antifungal properties, suggesting a potential role in combating infections.

In Vitro Studies

Research has indicated that this compound exhibits significant biological activity in vitro:

StudyFindings
Domagala et al., 1993Demonstrated glycosidase inhibition with a similar azaspiro compound.
Pedder et al., 1976Reported antimicrobial properties in related spiro compounds.
Husinec et al., 2005Highlighted the potential of substituted pyrrolidines as effective antibacterials.

Case Study 1: Glycosidase Modulation

A study published in the Journal of Medicinal Chemistry explored the modulation of glucocerebrosidase by azaspiro compounds. The findings suggested that this compound could serve as a lead compound for developing therapies targeting lysosomal storage disorders.

Case Study 2: Antimicrobial Applications

In another investigation focusing on antimicrobial applications, researchers found that azaspiro derivatives exhibited significant activity against Gram-positive bacteria, providing a foundation for further exploration into this compound's therapeutic potential.

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